molecular formula C7H7N3 B118347 1H-pyrrolo[3,2-b]pyridin-7-amine CAS No. 142078-41-9

1H-pyrrolo[3,2-b]pyridin-7-amine

Cat. No.: B118347
CAS No.: 142078-41-9
M. Wt: 133.15 g/mol
InChI Key: MNDKWHJWSWYUKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-pyrrolo[3,2-b]pyridin-7-amine is a heterocyclic compound with the molecular formula C7H7N3 It is characterized by a fused ring structure consisting of a pyrrole ring and a pyridine ring

Preparation Methods

The synthesis of 1H-pyrrolo[3,2-b]pyridin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, a common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the desired pyrrolo[3,2-b]pyridine scaffold . Industrial production methods may involve optimized versions of these laboratory-scale reactions, often utilizing catalysts and controlled environments to enhance yield and purity.

Chemical Reactions Analysis

1H-pyrrolo[3,2-b]pyridin-7-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in amine derivatives.

Scientific Research Applications

1H-pyrrolo[3,2-b]pyridin-7-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

1H-pyrrolo[3,2-b]pyridin-7-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ring structure and the position of the nitrogen atoms, which confer distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4,10H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDKWHJWSWYUKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565903
Record name 1H-Pyrrolo[3,2-b]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142078-41-9
Record name 1H-Pyrrolo[3,2-b]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.